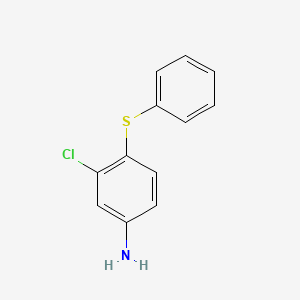

3-Chloro-4-(phenylsulfanyl)aniline

Description

The Foundational Importance of Substituted Anilines and Phenyl Sulfides

Substituted anilines are a cornerstone of modern organic chemistry, serving as pivotal intermediates in the synthesis of a vast range of organic molecules. wisdomlib.org Their utility spans from the production of dyes and polymers to the creation of complex pharmaceuticals and agricultural chemicals. wisdomlib.orggoogle.com The amino group of aniline (B41778) is readily modifiable, allowing for the introduction of diverse functional groups that can tune the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity. wisdomlib.orgnih.gov For instance, the presence and position of substituents on the aniline ring are critical in determining the compound's toxic effects, with electron-withdrawing groups generally increasing toxicity. nih.gov The development of efficient methods for synthesizing multi-substituted anilines is an active area of research, as conventional methods can be inefficient and lack selectivity. eurekalert.orgtohoku.ac.jp

Similarly, phenyl sulfides, also known as thioethers, are a significant class of organosulfur compounds. ontosight.aiguidechem.com The sulfur atom in thioethers can exist in various oxidation states, leading to the formation of sulfoxides and sulfones, which are common motifs in many biologically active molecules. guidechem.comnih.gov These sulfur-containing scaffolds are present in a substantial number of FDA-approved drugs and are recognized for their role in medicinal chemistry. nih.govresearchgate.net The synthesis of aromatic sulfides has traditionally faced challenges, including the use of odorous and easily oxidized thiols, often requiring harsh reaction conditions. guidechem.com Consequently, the development of greener and more efficient methods for their synthesis is a key objective in contemporary chemical research. guidechem.com

A Focused Investigation on 3-Chloro-4-(phenylsulfanyl)aniline

The chemical scaffold of this compound presents a compelling case for in-depth academic investigation. This molecule synergistically combines the key features of both substituted anilines and phenyl sulfides, offering a unique platform for synthetic diversification and the exploration of novel chemical space. The presence of a chlorine atom at the 3-position and a phenylsulfanyl group at the 4-position of the aniline ring creates a distinct electronic and steric environment. This specific substitution pattern can influence the reactivity of the aniline nitrogen and the aromatic ring, opening up avenues for selective chemical transformations.

The investigation of this particular scaffold is driven by the potential to generate libraries of novel compounds for various applications. For example, in medicinal chemistry, the aniline moiety can be a key pharmacophore, while the phenyl sulfide (B99878) group can modulate properties such as lipophilicity and metabolic stability. The strategic placement of the chloro and phenylsulfanyl groups provides a template for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process. Furthermore, the synthetic versatility of this compound makes it a valuable building block for the construction of more complex molecular architectures relevant to materials science and agrochemicals.

Historical Research on Related Chemical Classes

The scientific inquiry into this compound is built upon a rich history of research into related chemical classes. For decades, chemists have explored the synthesis and reactivity of halogenated anilines. For instance, the synthesis of compounds like 3-chloro-4-fluoroaniline (B193440) has been extensively studied due to its importance as an intermediate in the production of pharmaceuticals and herbicides. google.com Methods for its preparation often involve the reduction of the corresponding nitrobenzene (B124822) derivative. google.com

Research into diaryl ethers and thioethers has also provided a significant precedent. The synthesis of rafoxanide, an anthelmintic drug, involves the preparation of a substituted aminodiphenyl ether, highlighting the importance of these structural motifs in medicinal chemistry. nih.gov Similarly, the development of catalysts for the coupling of aryl halides with thiols has been a significant area of research, aiming to improve the efficiency and scope of phenyl sulfide synthesis. nih.gov The exploration of amination reactions on heterocyclic scaffolds containing chloro-phenyl groups further demonstrates the ongoing interest in creating novel amine-substituted compounds for potential therapeutic applications. beilstein-journals.org The collective knowledge gained from these and other related studies provides a solid foundation for the current and future investigation of this compound and its derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-phenylsulfanylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNS/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRNYBQUMRCICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Chemical Synthesis of 3 Chloro 4 Phenylsulfanyl Aniline

Established Synthetic Pathways: Mechanistic Elucidation and Optimization Principles

Established methods for synthesizing 3-chloro-4-(phenylsulfanyl)aniline primarily rely on linear and convergent strategies starting from readily available commercial precursors. These pathways often involve classical aromatic substitution and reduction reactions, with a focus on maximizing yield and purity.

Convergent and Linear Synthesis Routes from Commercially Available Precursors

A common linear approach involves the nucleophilic aromatic substitution of a halogen on a suitably substituted nitrobenzene (B124822) ring with thiophenol, followed by the reduction of the nitro group to an amine. For instance, the reaction of 3,4-dichloronitrobenzene (B32671) with thiophenol in the presence of a base like potassium carbonate can yield 3-chloro-4-(phenylsulfanyl)nitrobenzene. nih.gov Subsequent reduction of the nitro intermediate, often achieved using reducing agents like iron powder in the presence of an acid or ammonium (B1175870) chloride, affords the target aniline (B41778). nih.govchemicalbook.com

An alternative convergent strategy might involve the synthesis of a diaryl ether, followed by amination. For example, 4-chlorophenol (B41353) can be reacted with 3,4-dichloronitrobenzene to form a diaryl ether, which is then reduced to the corresponding aniline. nih.gov This approach allows for the independent synthesis of the aniline and phenylthioether fragments before their final coupling.

| Starting Material 1 | Starting Material 2 | Reagents | Intermediate | Final Product | Reference |

| 3,4-Dichloronitrobenzene | Thiophenol | Potassium Carbonate, Copper | 3-Chloro-4-(phenylsulfanyl)nitrobenzene | This compound | nih.gov |

| 5-Chloro-2-nitroaniline | Thiophenol | Ammonia, Toluene or Isobutanol | 2-Nitro-5-(phenylthio)-aniline | Not directly specified | google.com |

| 4-Chlorophenol | 3,4-Dichloronitrobenzene | Potassium Hydroxide, Copper | 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene | 3-Chloro-4-(4'-chlorophenoxy)aniline | nih.gov |

Regioselective Functionalization Approaches to Aromatic Systems

Achieving the desired regiochemistry is a critical aspect of synthesizing this compound. The directing effects of the substituents on the aromatic ring play a crucial role. In the reaction of 3,4-dichloronitrobenzene with thiophenol, the nitro group activates the ring towards nucleophilic substitution, and the incoming thiophenoxide preferentially displaces the chlorine atom at the 4-position due to electronic and steric factors.

Similarly, in the synthesis of related structures, the regioselectivity of nitration and other electrophilic substitution reactions is carefully controlled by the existing substituents. For instance, the nitration of phenols can be achieved with regioselectivity under specific conditions. The functionalization of aniline derivatives also requires careful consideration of the directing effects of the amino group and other substituents to achieve the desired substitution pattern.

Catalytic Transformations for Carbon-Sulfur and Carbon-Nitrogen Bond Formation

Modern synthetic methods increasingly employ catalytic systems to facilitate the formation of the key C-S and C-N bonds in this compound and related compounds.

Carbon-Sulfur (C-S) Bond Formation: The Ullmann condensation, a classic copper-catalyzed reaction, is often used to form the aryl sulfide (B99878) bond. For example, the reaction between an aryl halide and a thiophenol can be promoted by a copper catalyst. nih.gov More advanced palladium- and nickel-based catalyst systems have also been developed for C-S cross-coupling reactions, offering higher efficiency and broader substrate scope.

Carbon-Nitrogen (C-N) Bond Formation (Nitro Group Reduction): The reduction of the nitro group to an aniline is a fundamental transformation. While classical methods using stoichiometric reducing agents like iron or tin are still employed, catalytic hydrogenation offers a cleaner and more efficient alternative. nih.govchemicalbook.com Catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are highly effective for this purpose, often under milder conditions and producing water as the only byproduct. google.com For example, 3-chloro-4-fluoronitrobenzene (B104753) can be reduced to 3-chloro-4-fluoroaniline (B193440) using a 1% Pt/C catalyst in a hydrogen atmosphere. google.com

Development of Novel and Green Synthetic Protocols

In line with the growing emphasis on sustainable chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of anilines and related compounds.

Exploration of Environmentally Benign Reaction Conditions and Reagents

A key aspect of green chemistry is the replacement of hazardous reagents and solvents with safer alternatives. For instance, microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and often allows for the use of greener solvents like water or even solvent-free conditions. researchgate.net A novel microwave-assisted method for producing anilines from activated aryl halides has been reported, which eliminates the need for organic solvents and metal catalysts. researchgate.net

The use of l-proline (B1679175) as a catalyst in aqueous media for three-component reactions involving anilines demonstrates a move towards biocompatible and environmentally friendly catalysts. rsc.orgresearchgate.net Furthermore, protocols for electrophilic thiocyanation of anilines have been developed using eco-friendly conditions with N-bromosuccinimide and potassium thiocyanate (B1210189) in ethanol (B145695) at room temperature. mdpi.com

| Reaction Type | Green Approach | Advantages | Reference |

| Amination of Aryl Halides | Microwave-assisted, solvent-free | Reduced reaction time, no organic solvents or metal catalysts | researchgate.net |

| Three-Component Reactions | l-Proline catalyst in water | Use of a biocompatible catalyst, aqueous medium | rsc.orgresearchgate.net |

| Electrophilic Thiocyanation | NBS/KSCN in ethanol at room temperature | Mild conditions, excellent yields, environmentally friendly | mdpi.com |

Innovations in Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. semanticscholar.orgmdpi.com While specific MCRs for the direct synthesis of this compound are not prominently reported, the principles are being applied to the synthesis of structurally related anilines and heterocyclic compounds. rsc.orgresearchgate.netrsc.org

For example, a green and efficient one-pot process using an l-proline catalyst in water has been developed for the synthesis of 5-aryl-pyrimido[4,5-b]quinoline-dione derivatives from anilines, aldehydes, and barbituric acids. rsc.orgresearchgate.net The development of such MCRs provides a promising avenue for the future synthesis of complex molecules like this compound in a more sustainable manner. The use of ionic liquids as a medium for MCRs is another area of active research, offering benefits such as ease of product separation and catalyst recycling. semanticscholar.org

Microwave-Assisted and Flow Chemistry Applications in Aniline Synthesis

The quest for more efficient, rapid, and sustainable chemical syntheses has led to the exploration of microwave-assisted organic synthesis (MAOS) and flow chemistry for the production of substituted anilines like this compound. These technologies offer significant advantages over traditional batch processing, including enhanced reaction rates, improved yields, better process control, and scalability.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often dramatically reducing reaction times from hours to minutes. nih.gov This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. nih.gov For the synthesis of diaryl sulfides, a key structural feature of this compound, microwave-assisted Ullmann-type C-S cross-coupling reactions have proven effective. researchgate.netresearchgate.net These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst, a ligand, and a base. researchgate.netnih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, a plausible approach can be extrapolated from established methods for similar compounds. For instance, the reaction of 3,4-dichloroaniline (B118046) with thiophenol, or alternatively 3-chloro-4-iodoaniline (B146847) with thiophenol, under microwave irradiation in the presence of a copper catalyst like copper(I) iodide (CuI) and a suitable ligand and base, represents a viable synthetic route. researchgate.netorganic-chemistry.org The use of microwave heating in such a reaction is expected to significantly shorten the reaction time and potentially improve the yield compared to conventional heating methods. nih.gov

Flow chemistry, or continuous flow processing, offers another advanced approach for the synthesis of anilines and their derivatives. In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This high level of control often leads to higher yields, improved safety for highly exothermic or hazardous reactions, and seamless scalability from laboratory to industrial production. The synthesis of anilines via nucleophilic aromatic substitution (SNAAr) reactions has been successfully demonstrated in flow reactors. A potential flow-based synthesis of this compound could involve the reaction of 3,4-dichloronitrobenzene with thiophenol, followed by the reduction of the nitro group. The initial SNAAr step would benefit from the enhanced heat and mass transfer in a flow reactor, potentially leading to higher selectivity and yield of the desired 4-(phenylsulfanyl)-2-chloronitrobenzene intermediate. The subsequent reduction of the nitro group to an amine can also be efficiently performed in a continuous flow setup, for instance, using a packed-bed reactor with a supported catalyst.

The table below outlines a hypothetical comparison of reaction parameters for the synthesis of a diaryl sulfide, illustrating the potential advantages of microwave and flow chemistry over conventional methods.

| Parameter | Conventional Heating | Microwave-Assisted | Flow Chemistry |

| Reaction Time | Several hours | Minutes to 1 hour | Seconds to minutes |

| Temperature | High (often >150 °C) | Often higher than conventional, but for shorter duration | Precisely controlled, can be high for short residence times |

| Yield | Variable | Often improved | Generally high and reproducible |

| Scalability | Limited | Moderate | High |

| Safety | Potential for thermal runaway | Improved control | Enhanced safety due to small reaction volume |

Advanced Purification and Isolation Techniques for Research-Grade Material

Achieving research-grade purity for this compound necessitates the use of advanced purification and isolation techniques to remove starting materials, by-products, and other impurities. The choice of method is dictated by the nature of the impurities and the desired final purity.

A common initial purification step for aniline derivatives involves an acid-base extraction. Since anilines are basic, they can be protonated with an acid (e.g., hydrochloric acid) to form a water-soluble salt. This allows for the separation from non-basic impurities by extraction with an organic solvent. The aqueous layer containing the aniline salt is then basified (e.g., with sodium hydroxide) to regenerate the free aniline, which can be extracted back into an organic solvent.

For obtaining high-purity material, column chromatography is a widely employed technique. The choice of stationary phase and mobile phase is crucial for effective separation. For the purification of anilines, which can interact strongly with acidic silica (B1680970) gel, several strategies can be employed. One approach is to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to suppress the interaction between the basic aniline and the acidic silica. nih.govresearchgate.net Alternatively, an amine-functionalized silica gel can be used as the stationary phase, which can significantly improve the peak shape and separation efficiency for basic compounds. nih.gov A typical mobile phase for the purification of diaryl sulfides and anilines on silica gel is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. scispace.com

The final step in obtaining research-grade material is often recrystallization. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. Finding a suitable solvent is key; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For substituted anilines and diaryl sulfides, common recrystallization solvents include ethanol, methanol, hexane, or mixtures of these solvents. scribd.com For a compound like this compound, a systematic approach to finding a suitable recrystallization solvent would involve testing its solubility in a range of solvents with varying polarities.

The table below summarizes the key purification techniques and their principles for obtaining research-grade this compound.

| Purification Technique | Principle | Typical Reagents/Materials |

| Acid-Base Extraction | Separation based on the basicity of the aniline group. | Hydrochloric acid, Sodium hydroxide, Organic solvent (e.g., ethyl acetate) |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Silica gel (with or without basic modifier), Amine-functionalized silica, Hexane/Ethyl Acetate gradient |

| Recrystallization | Purification based on differential solubility at varying temperatures. | Ethanol, Methanol, Hexane, or solvent mixtures |

Advanced Structural Modification and Derivatization Strategies for 3 Chloro 4 Phenylsulfanyl Aniline Analogues

Chemical Transformations of the Aniline (B41778) Moiety: Amine Functionalization and Aromatic Electrophilic/Nucleophilic Substitutions

The aniline portion of the molecule is a primary site for chemical modification due to the reactivity of the amino group and the activated aromatic ring.

Amine Functionalization: The primary amine is readily functionalized through common reactions such as N-acylation and N-alkylation. Acylation, typically achieved by reacting the aniline with acyl chlorides or anhydrides, converts the amine into a more stable amide. For instance, related chloro-anilines have been successfully acylated to produce various amides. A notable example is the reaction of 3-chloro-4-(4'-chlorophenoxy)aminobenzene with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride (B1173362) to form the corresponding N-arylbenzamide. nih.gov This transformation is crucial as it can modulate the electronic properties of the ring and introduce new functional groups.

Another key transformation is diazotization, where the primary aromatic amine is converted into a diazonium salt using nitrous acid (HNO₂) at low temperatures (0–5°C). ijirset.comresearchgate.net These diazonium salts are highly versatile intermediates. They can undergo Sandmeyer or similar reactions to introduce a variety of substituents (e.g., -CN, -OH, -halogens) or participate in azo coupling reactions with electron-rich aromatic compounds, like phenols or other anilines, to form brightly colored azo dyes. ijirset.comaskfilo.com

Aromatic Electrophilic Substitution: The amino group is a potent activating, ortho-, para-directing group for electrophilic aromatic substitution on its own ring. byjus.com This allows for reactions like halogenation, nitration, and sulfonation.

Halogenation: Direct bromination of anilines with bromine water typically leads to polysubstitution, for example, forming 2,4,6-tribromoaniline (B120722) from aniline. byjus.com To achieve selective mono-halogenation on the aniline ring of 3-chloro-4-(phenylsulfanyl)aniline at the positions ortho to the amine (C2 or C6), the reactivity of the amino group must first be moderated. This is commonly done by acetylation to form an acetanilide (B955), which can then be halogenated more controllably before hydrolysis removes the protecting group. scribd.com

Nitration: Direct nitration is often avoided due to the strong oxidizing nature of the nitrating mixture which can destroy the aniline ring. byjus.comscribd.com Therefore, protection of the amino group as an acetanilide is standard practice before proceeding with nitration.

Sulfonation: Sulfonation can be achieved by heating the aniline with fuming sulfuric acid. scribd.com

The positions ortho to the strongly activating amino group (C2 and C6) are the most likely sites for these substitutions.

Modifications at the Phenyl Sulfide (B99878) Linkage: Sulfur Oxidation and Phenyl Ring Derivatization

The phenyl sulfide bridge offers two key points for modification: the sulfur atom itself and the attached, non-chlorinated phenyl ring.

| Oxidizing System | Typical Product | Reference |

|---|---|---|

| H₂O₂ / Tantalum Carbide (TaC) | Sulfoxide | organic-chemistry.org |

| H₂O₂ / Niobium Carbide (NbC) | Sulfone | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | Sulfoxide or Sulfone | organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Sulfone | organic-chemistry.org |

| Selectfluor | Sulfoxide or Sulfone | organic-chemistry.org |

Phenyl Ring Derivatization: The unsubstituted phenyl ring attached to the sulfur atom is susceptible to electrophilic aromatic substitution. The phenylsulfanyl group (-SPh) is an ortho-, para-directing activator. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce substituents primarily at the ortho- and para-positions of this ring. For example, sulfonation of chlorobenzene (B131634) can yield 4-chlorobenzenesulfonic acid derivatives. google.com This allows for the introduction of a wide range of functionalities, significantly expanding the library of accessible analogues.

Halogen Atom Manipulation and Bioisosteric Replacements on the Chlorinated Phenyl Ring

Halogen Manipulation: While replacing an aryl chloride can be challenging, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could potentially be employed to substitute the chlorine atom with other functional groups, such as alkyl, aryl, or amino moieties, though this may require specific catalysts and conditions due to the electron-rich nature of the aniline ring.

Bioisosteric Replacements: In drug design, the chlorine atom can be replaced by other atoms or groups with similar steric and electronic properties to modulate biological activity, a strategy known as bioisosteric replacement. nih.gov The "methyl-chloro equivalence" is a well-known concept where a chlorine atom can mimic a methyl group. chemrxiv.org Other common bioisosteres for chlorine include the trifluoromethyl (-CF₃) group and other halogens like fluorine. The introduction of fluorine, for example, is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. ossila.com The synthesis of related compounds like 3-chloro-4-fluoroaniline (B193440) highlights the accessibility of such halogenated building blocks. google.com

| Original Group (at C3) | Potential Bioisostere | Rationale / Potential Effect | Reference |

|---|---|---|---|

| -Cl | -CH₃ | Similar size (isolipophilicity) | chemrxiv.org |

| -Cl | -F | Modulates electronics, can improve metabolic stability | ossila.com |

| -Cl | -CF₃ | Electron-withdrawing, increases lipophilicity | chemrxiv.org |

| -Cl | -CN | Pseudo-halide, alters electronic profile | chemrxiv.org |

Rational Design Principles for Novel this compound Derivatives

The rational design of new analogues of this compound is guided by established structure-activity relationship (SAR) principles and the strategic application of the chemical modifications discussed.

A primary design consideration is the profound influence of the chlorine atom itself. The position and electronic nature of halogen substituents can drastically alter a compound's potency and pharmacokinetic properties. chemrxiv.orgossila.com For instance, in many drug scaffolds, a chloro substituent is essential for biological activity.

Bioisosteric replacement serves as a powerful tool for lead optimization. Replacing the sulfide linker with a selenide (B1212193) (-Se-), an ether (-O-), or various alkyl chains can systematically probe the importance of the linker's geometry, flexibility, and electronic character. nih.govchemicalbook.com Similarly, as noted previously, substituting the chlorine at the C3 position with groups like -F, -CH₃, or -CF₃ can fine-tune the molecule's interaction with biological targets. chemrxiv.org

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can further guide the design process. By modeling the interactions of proposed derivatives with a target protein, researchers can prioritize the synthesis of compounds with the highest predicted affinity and most favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov For example, studies on related quinazoline (B50416) systems have used molecular modeling to understand how different substituents interact with enzyme active sites, leading to the identification of more potent compounds. nih.gov The systematic application of these design principles enables the efficient exploration of chemical space to develop novel this compound derivatives with desired properties.

In Vitro Biological Activity and Mechanistic Investigations of 3 Chloro 4 Phenylsulfanyl Aniline and Its Analogues

Exploration of Potential Biological Targets and Pathways through In Vitro Assays

The initial exploration of a compound's biological activity often begins with a broad screening across various in vitro assays to identify potential molecular targets and affected pathways.

Receptor Binding Studies and Ligand-Target Interaction Profiling

Currently, there is a lack of publicly available research specifically detailing receptor binding studies and comprehensive ligand-target interaction profiling for 3-Chloro-4-(phenylsulfanyl)aniline. However, studies on analogous structures provide insights into potential areas of interest. For instance, derivatives of the related 3-chloro-4-fluorophenyl motif have been investigated for their interaction with various receptors, suggesting that the chloro- and phenylsulfanyl- substitutions on the aniline (B41778) ring could influence binding to specific receptor families. Further research is required to elucidate the specific receptor binding profile of this compound.

Enzyme Inhibition Kinetics and Proposed Mechanistic Insights

While specific enzyme inhibition kinetic studies for this compound are not extensively documented, research on similar compounds offers valuable preliminary insights. For example, a series of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives were designed and evaluated in silico as potential inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease. asiapharmaceutics.info This suggests that the 3-chloro-aniline scaffold could be a starting point for designing inhibitors of this enzyme class.

In a different context, compounds incorporating a 3-chloro-4-fluorophenyl moiety have demonstrated inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR). nih.gov The inclusion of the chlorine atom at the 3-position of the phenyl ring was found to enhance the inhibitory effects. nih.gov Molecular docking studies of these analogues suggested that the chlorine atom can stabilize the binding within the catalytic cavity through van der Waals interactions with amino acid residues like Ala286 and Val283. nih.gov These findings highlight the potential for the 3-chloro-substituted aniline core to serve as a scaffold for enzyme inhibitors, although direct enzymatic assays on this compound are needed for confirmation.

Cellular Assays: In Vitro Cell Line Responses and Viability Assessments (Excluding Human Clinical Data)

The in vitro effects of analogues of this compound have been evaluated in various cell lines, demonstrating a range of biological responses.

A notable analogue, artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), a hybrid molecule, has been tested for its antimalarial activity. In vitro, ATSA displayed inhibitory activity against Plasmodium falciparum strains, with IC50 values of 11.47 ± 1.3 ng/ml against the 3D7 strain and 1.45 ± 0.26 ng/ml against the W2 strain. asiapharmaceutics.info Cytotoxicity assessments using Vero E6 cells revealed a selective index of 2180.91 for the 3D7 strain, indicating a degree of selectivity for the parasite over mammalian cells. asiapharmaceutics.info

Another series of analogues, 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, were assessed for their antiproliferative activities against A431 (epidermoid carcinoma) and SKOV-3 (ovarian cancer) cell lines. medchemexpress.com Several of these compounds exhibited potent inhibition of cell growth. medchemexpress.com For example, compound 6 (4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine) showed IC50 values of 3.25 μM for A431 and 0.89 μM for SKOV-3 cells. medchemexpress.com Similarly, compound 11 (4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine) had IC50 values of 4.24 μM for A431 and 0.71 μM for SKOV-3 cells. medchemexpress.com

Furthermore, the compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), which shares a substituted chloro-aromatic feature, was found to induce oxidative stress in murine L929 (fibrosarcoma) and NIH 3T3 (fibroblast) cell lines. sigmaaldrich.com MX treatment led to a dose-dependent increase in reactive oxygen species (ROS) production and a decrease in intracellular glutathione (B108866) (GSH) levels in both cell lines, indicating its potential to disrupt cellular redox balance. sigmaaldrich.com

Table 1: In Vitro Cellular Activity of this compound Analogues

| Compound/Analogue | Cell Line | Assay Type | Endpoint | Result | Reference |

| Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) | P. falciparum (3D7) | Antimalarial | IC50 | 11.47 ± 1.3 ng/ml | asiapharmaceutics.info |

| Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) | P. falciparum (W2) | Antimalarial | IC50 | 1.45 ± 0.26 ng/ml | asiapharmaceutics.info |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine | A431 | Antiproliferative | IC50 | 3.25 μM | medchemexpress.com |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine | SKOV-3 | Antiproliferative | IC50 | 0.89 μM | medchemexpress.com |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine | A431 | Antiproliferative | IC50 | 4.24 μM | medchemexpress.com |

| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine | SKOV-3 | Antiproliferative | IC50 | 0.71 μM | medchemexpress.com |

| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | L929 | Oxidative Stress | ROS Production | Increased by 120% at 500 μM | sigmaaldrich.com |

| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | NIH 3T3 | Oxidative Stress | GSH Depletion | Decreased by 32% at 200 μM | sigmaaldrich.com |

Elucidation of Structure-Activity Relationships (SAR) for the this compound Scaffold and Its Derivatives

While specific SAR studies for the this compound scaffold are limited, research on related structures provides valuable insights. For instance, in a series of sulfamoyl benzamidothiazoles, systematic modifications were made to the scaffold to understand which positions tolerated changes and which were crucial for activity in enhancing NF-κB activation.

In the context of tyrosinase inhibitors, the incorporation of a 3-chloro-4-fluorophenyl moiety was found to be a key structural feature for improved inhibitory activity against Agaricus bisporus tyrosinase. nih.gov This suggests that the presence and position of the chloro group on the aniline ring are important for biological activity.

Molecular Mechanism of Action Studies at the Cellular and Subcellular Levels (In Vitro)

The molecular mechanisms of action for analogues of this compound are beginning to be elucidated. For the 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, their antiproliferative activity is attributed to the dual inhibition of epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinases. medchemexpress.com

In the case of the antidiabetic compound 4‐{2‐[2‐(3,4‐dichlorophenyl)‐4‐oxo‐1,3‐thiazolidin‐3‐yl]ethyl}benzene‐1‐sulfonamide (DTEBS), which features a dichlorophenyl group, its insulin (B600854) secretagogue effect is mediated by the modulation of ion channels, including ATP-sensitive potassium channels (KATP) and L-type voltage-dependent calcium channels (VDCC). biosynth.com The mechanism also appears to involve the activation of protein kinase C (PKC) and protein kinase A (PKA) signaling pathways. biosynth.com

Identification of Potential Off-Target Activities in Model Biological Systems (In Vitro)

The investigation of off-target activities is crucial for understanding the broader pharmacological profile of a compound. For the antidiabetic compound DTEBS, in addition to its effects on insulin secretion, it was also investigated for its ability to prevent protein glycation in vitro, suggesting a potential role in delaying the late complications of diabetes. biosynth.com Such studies are essential to identify both beneficial and potentially adverse off-target effects. Comprehensive screening of this compound against a panel of receptors, enzymes, and ion channels would be necessary to fully characterize its off-target activity profile.

Computational and Theoretical Chemistry Approaches in the Study of 3 Chloro 4 Phenylsulfanyl Aniline

Quantum Chemical Calculations: Electronic Structure, Reactivity, and Stability Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. umn.edu For 3-Chloro-4-(phenylsulfanyl)aniline, these calculations can predict its electronic structure, reactivity, and stability.

The electronic structure of anilines is significantly influenced by substituents on the aromatic ring. The presence of a chlorine atom and a phenylsulfanyl group on the aniline (B41778) ring of this compound will modulate the electron density distribution. The chlorine atom, being electronegative, acts as an electron-withdrawing group through the inductive effect, while the sulfur atom of the phenylsulfanyl group can act as an electron-donating group through resonance. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of the molecule. researchgate.netresearchgate.net The regions of negative potential, likely around the nitrogen atom and the sulfur atom, would indicate sites susceptible to electrophilic attack, while positive potential regions would be prone to nucleophilic attack. researchgate.net

Key electronic parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For substituted anilines, these values are sensitive to the nature and position of the substituents. thaiscience.info

Table 1: Predicted Electronic Properties of Substituted Anilines (Illustrative Examples)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.52 | 0.34 | 5.86 |

| 4-Chloroaniline | -5.78 | -0.04 | 5.74 |

| 4-Nitroaniline | -6.68 | -1.98 | 4.70 |

Note: These values are illustrative and would need to be specifically calculated for this compound. The trend shows that electron-withdrawing groups can lower both HOMO and LUMO energies.

Furthermore, quantum chemical calculations can predict the molecule's stability by calculating its total energy and heats of formation. The relative energies of different conformations can also be determined, providing insight into the most stable geometric arrangement of the atoms.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This is particularly relevant in drug discovery for identifying potential drug candidates. Given that many aniline derivatives exhibit biological activity, for instance as kinase inhibitors, molecular docking could be used to investigate the binding of this compound to various protein targets. researchgate.net

A typical docking study involves placing the ligand (this compound) into the binding site of a target protein and calculating the binding affinity, often expressed as a binding energy score. nih.gov For example, studies on anilinoquinazoline (B1252766) derivatives as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors have shown that the aniline moiety often forms crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase. nih.govresearchgate.netnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. nih.govmdpi.com MD simulations provide a dynamic picture of the interactions, revealing how the ligand and protein adapt to each other's presence. nih.gov This can help to validate the docking poses and provide a more accurate estimation of the binding free energy. nih.gov Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and analysis of intermolecular hydrogen bonds. nih.gov

Table 2: Illustrative Binding Energies of Aniline Derivatives with Protein Targets

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| Anilinoquinazoline derivative | EGFR Tyrosine Kinase | -8.5 | Met793, Gly796, Leu718 |

| Diaryl sulfide (B99878) derivative | Avian SARS-CoV Main Protease | -7.2 | Cys145, His41, Met165 |

Note: This table provides examples from literature on related compounds. The specific binding energy and interacting residues for this compound would depend on the chosen protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.org For a class of compounds like aniline derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. nih.govresearchgate.net

A QSAR study involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed activity. aip.org

For aniline-based inhibitors, studies have shown that steric and hydrophobic parameters often play a significant role in their activity. nih.gov For example, in a study of anilinoquinolines as EGFR inhibitors, the 3D-QSAR models indicated that the substitution pattern on the aniline ring is a critical determinant of inhibitory potency. nih.gov A QSAR model for a series of compounds including this compound could help in designing more potent analogs by suggesting modifications that would enhance the desired properties.

Table 3: Common Descriptors Used in QSAR Studies of Aniline Derivatives

| Descriptor Type | Example Descriptors |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Shape indices |

Pharmacophore Modeling and Virtual Screening Applications for Hit Identification

Pharmacophore modeling is another powerful tool in drug discovery used to identify new compounds with the potential to bind to a specific biological target. nih.gov A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific target structure and to trigger (or block) its biological response. core.ac.uk

For a target where this compound or its analogs show activity, a pharmacophore model can be generated. This model would typically consist of features such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged centers, arranged in a specific 3D geometry. nih.govwjgnet.com For instance, a pharmacophore model for aniline-based kinase inhibitors might include a hydrogen bond acceptor interacting with the hinge region of the kinase, a hydrophobic group occupying a hydrophobic pocket, and an aromatic ring involved in π-π stacking interactions. core.ac.ukwjgnet.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of diverse molecules that match the pharmacophore and are therefore likely to be active. These "hits" can then be subjected to further computational analysis, such as molecular docking, and eventually experimental testing.

Table 4: Typical Pharmacophoric Features for Aniline-Based Inhibitors

| Pharmacophoric Feature | Description |

| Hydrogen Bond Donor (HBD) | The amino group (-NH2) of the aniline |

| Hydrogen Bond Acceptor (HBA) | Potential acceptors on substituents |

| Aromatic Ring (AR) | The phenyl rings of the aniline and phenylsulfanyl moieties |

| Hydrophobic (HY) | The phenylsulfanyl group and the chlorinated phenyl ring |

Conformational Analysis and Exploration of Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For a flexible molecule like this compound, which has several rotatable bonds, this is particularly important.

Understanding the conformational preferences and the energy landscape of this compound is crucial for interpreting its interactions with biological targets, as the molecule may need to adopt a specific conformation to fit into a binding site.

Spectroscopic and Diffraction Methodologies for Advanced Structural Elucidation of 3 Chloro 4 Phenylsulfanyl Aniline

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Architecture Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom in 3-Chloro-4-(phenylsulfanyl)aniline can be mapped, confirming the molecular architecture.

In ¹H NMR spectroscopy, the protons on the two aromatic rings would exhibit distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the chloroaniline ring are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing chloro (-Cl) group. The protons on the phenylsulfanyl ring are primarily influenced by the thioether linkage. The amino group itself would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. The carbons bonded to the chlorine, sulfur, and nitrogen atoms show characteristic shifts. The influence of the substituents helps in assigning the signals to specific carbons in the rings. researchgate.netresearchgate.net For instance, studies on substituted diphenyl sulfides and anilines show that substituent effects are transmitted through the sulfur atom or within the aniline (B41778) ring, affecting the chemical shifts of the remote ring carbons. researchgate.netcore.ac.ukresearchgate.net

While specific experimental data for this compound is not widely published, the expected chemical shifts can be estimated based on data from analogous compounds like diphenyl sulfide (B99878) and substituted anilines. rsc.orgchemicalbook.comspectrabase.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within a molecule. libretexts.org Each functional group absorbs light at a characteristic frequency, providing a "fingerprint" for the compound.

For this compound, key expected vibrations include:

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. youtube.com

Aromatic C-H Stretching: These appear just above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands are expected in the 1450-1600 cm⁻¹ region. thieme-connect.de

N-H Bending: The scissoring vibration of the -NH₂ group is typically observed around 1600 cm⁻¹. youtube.com

C-N Stretching: Aromatic amines exhibit C-N stretching in the 1250-1350 cm⁻¹ range. youtube.com

C-S Stretching: The thioether C-S stretch is generally weak and found in the 600-800 cm⁻¹ region.

C-Cl Stretching: This vibration is expected in the fingerprint region, typically between 850 and 550 cm⁻¹. researchgate.net

Out-of-Plane Bending: Strong bands in the 680-900 cm⁻¹ region arise from C-H out-of-plane bending, which is diagnostic of the substitution pattern on the aromatic rings. thieme-connect.de

Analysis of related compounds like 4-chloro-2-methylaniline (B164923) and 4-chloro-3-methylaniline (B14550) confirms that the vibrational modes of the amino group are influenced by the presence of other substituents like chlorine. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. chemguide.co.ukwikipedia.orglibretexts.org

For this compound (C₁₂H₁₀ClNS), the monoisotopic mass is 235.02225 Da. uni.lu High-resolution mass spectrometry would be able to confirm this exact mass. The presence of chlorine is readily identified by its isotopic signature: the molecular ion peak (M) will be accompanied by an (M+2) peak with approximately one-third the intensity, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nist.gov

Electron impact ionization would cause the molecular ion [M]⁺˙ to break apart into smaller, characteristic fragments. libretexts.orgyoutube.com Key fragmentation pathways would likely involve the cleavage of the C-S and C-Cl bonds. The stability of the resulting fragments, often governed by the ability to form stable carbocations, dictates the fragmentation pattern. libretexts.org

Predicted mass spectrometry data shows several possible adducts that could be observed, for example, using electrospray ionization. uni.lu

Table 3: Predicted Mass Spectrometry Adducts for this compound

Data sourced from PubChem. uni.luX-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

When a compound can be grown as a single crystal, X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This includes exact bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not publicly available, analysis of related structures provides insight into what an XRD study would reveal. researchgate.netmdpi.com For instance, the crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate has been determined, showcasing how intermolecular interactions, such as hydrogen bonding involving the aniline NH₂ group and water molecules, dictate the crystal packing. researchgate.net

An XRD analysis of this compound would determine:

Molecular Conformation: The dihedral angle between the planes of the two aromatic rings, which is influenced by the steric and electronic nature of the thioether linkage.

Bond Parameters: Precise measurements of the C-S, C-Cl, and C-N bond lengths and the angles around the sulfur and nitrogen atoms.

Intermolecular Interactions: It would identify any hydrogen bonds formed by the amine group (N-H···N or N-H···S) or other weak interactions (e.g., π-π stacking) that stabilize the crystal lattice. These interactions are fundamental to the material's bulk properties. researchgate.net

This detailed structural information is critical for computational modeling and for understanding the structure-property relationships of the material.

Advanced Applications and Future Research Directions for 3 Chloro 4 Phenylsulfanyl Aniline in Academic Contexts

Utility as a Versatile Precursor and Building Block in Complex Organic Synthesis

3-Chloro-4-(phenylsulfanyl)aniline serves as a crucial starting material and building block in the field of organic synthesis. bldpharm.com The presence of multiple functional groups—an amino group, a chloro substituent, and a phenylthio ether—provides several reactive sites for chemical modification. This versatility allows for the construction of a wide array of more complex molecular architectures.

The amino group can readily undergo various transformations, such as acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and diazonium salts, respectively. These diazonium salts are particularly useful intermediates for introducing a range of other functional groups onto the aromatic ring. The chloro and phenylthio groups also offer handles for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the assembly of complex molecular frameworks from simpler precursors.

The utility of structurally similar aniline (B41778) derivatives is well-documented. For instance, 3-chloro-4-fluoroaniline (B193440) is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and herbicides. google.com Similarly, derivatives of 3-chloro-4-(benzyloxy)aniline are employed in the preparation of kinase inhibitors like lapatinib. google.com The synthesis of the anthelmintic drug rafoxanide, a halogenated salicylanilide, involves the use of 3-chloro-4-(4'-chlorophenoxy)aminobenzene, highlighting the importance of the substituted 3-chloroaniline (B41212) scaffold in generating bioactive compounds. nih.gov These examples underscore the potential of this compound as a versatile building block for constructing molecules with significant biological or material properties.

Table 1: Key Reactions and Potential Products of this compound

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| Acylation | Acyl chloride/Anhydride | Amides |

| Alkylation | Alkyl halide | Secondary/Tertiary Amines |

| Diazotization | NaNO₂, HCl | Diazonium Salts |

| Suzuki Coupling | Boronic acid, Pd catalyst | Biaryls |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Di- or Tri-arylamines |

Development as a Chemical Probe for Interrogating Biological Pathways

While direct studies employing this compound as a chemical probe are not extensively reported, its structural characteristics suggest a strong potential for such applications. A chemical probe is a small molecule used to study and manipulate biological systems by selectively binding to a specific protein or pathway. The development of such probes requires a scaffold that can be readily modified to optimize binding affinity, selectivity, and often to incorporate a reporter tag (e.g., a fluorescent group or a biotin (B1667282) tag) for detection.

The this compound scaffold is well-suited for this purpose. The aniline nitrogen can be used as an attachment point for linkers connected to reporter groups without significantly altering the core structure that may be responsible for binding to a biological target. Furthermore, the phenyl ring of the phenylsulfanyl group and the aniline ring itself can be further functionalized to explore the chemical space around a binding pocket and enhance selectivity.

For example, studies on the metabolism of the related compound 3-chloro-4-fluoroaniline have utilized advanced analytical techniques like 19F-NMR and HPLC-ICPMS to trace its fate in biological systems. researchgate.net This type of metabolic profiling is crucial in the development of chemical probes to understand their stability and distribution in cells or organisms. The insights gained from such studies on analogous compounds can guide the design of probes based on the this compound scaffold for investigating specific biological questions.

Integration into Rational Drug Design Programs for Specific Preclinical Therapeutic Areas

The this compound scaffold and its analogues are of significant interest in rational drug design and medicinal chemistry. The process of drug discovery often involves the identification of a "hit" compound with some desired biological activity, followed by a "lead optimization" phase where the structure is systematically modified to improve potency, selectivity, and pharmacokinetic properties. Substituted anilines are common motifs in many approved drugs. eurekalert.orgontosight.ai

Derivatives of structurally related compounds have shown promise in various therapeutic areas. For instance, molecular docking studies of N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives have suggested their potential as inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease. asiapharmaceutics.info The design of these potential therapeutic agents leverages the substituted chloroaniline core.

Furthermore, a screening library based on the 3-chloro-4-hydroxyphenylacetic acid scaffold was synthesized and evaluated for various biological activities, including cytotoxicity against prostate cancer cells and antiparasitic activity. nih.gov This highlights the utility of chlorinated phenyl derivatives in generating diverse chemical libraries for drug discovery campaigns. The this compound core, with its distinct electronic and steric properties conferred by the chloro and phenylthio groups, represents a valuable starting point for similar library synthesis and screening efforts against a range of therapeutic targets. The optimization of related scaffolds, such as the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has led to the discovery of potent agents against both sensitive and resistant cancer cells, demonstrating the power of scaffold-based drug design. nih.gov

Table 2: Examples of Bioactive Scaffolds Related to this compound

| Scaffold | Therapeutic Area/Target | Reference |

| N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives | Parkinson's Disease (MAO-B) | asiapharmaceutics.info |

| 3-chloro-4-hydroxyphenylacetic acid amides | Prostate Cancer, Antiparasitic | nih.gov |

| N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide derivatives | Cancer (sensitive and resistant cell lines) | nih.gov |

| Thienopyrimidinones/Quinazolinones | HIV-1 Reverse Transcriptase | nih.gov |

Unexplored Research Avenues and Future Challenges in Scaffold Optimization

Despite its potential, the full scope of applications for this compound remains largely unexplored, presenting numerous opportunities for future research. A primary challenge lies in the systematic exploration of its chemical space to unlock novel biological activities.

One significant unexplored avenue is its development into chemical probes for "orphan" receptors or proteins for which no known ligands exist. This would involve high-throughput screening of libraries derived from the this compound scaffold against these targets.

A key challenge in scaffold optimization is achieving high target selectivity to minimize off-target effects and potential toxicity. While the chloro and phenylthio groups provide a foundation for derivatization, extensive structure-activity relationship (SAR) studies would be necessary to fine-tune the molecule for specific biological targets. This would involve the synthesis and biological evaluation of a large number of analogues with systematic variations at different positions of the scaffold.

Another area for future investigation is the exploration of this scaffold in materials science. The diphenyl sulfide (B99878) moiety is a known component in some high-performance polymers and organic electronic materials. The introduction of the chloro and amino functionalities could lead to novel materials with interesting optical, electronic, or self-assembly properties.

Finally, the development of more efficient and sustainable synthetic methodologies for the preparation and derivatization of this compound and its analogues is an ongoing challenge. Advances in catalysis, such as the use of photoredox catalysis or earth-abundant metal catalysts, could provide more environmentally friendly routes to these valuable compounds. rsc.org

Q & A

Q. How to design analogs for improved blood-brain barrier (BBB) penetration?

- Methodological Answer :

- LogP Optimization : Synthesize derivatives with calculated logP values between 2–5 using ClogP software.

- P-gp Efflux Assay : Screen analogs in MDCK-MDR1 cells to identify P-glycoprotein substrates.

- In Silico BBB Prediction : Use tools like SwissADME to prioritize candidates with high BBB scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.